molecular formula C5H11NO3 B554851 (2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid CAS No. 2812-28-4

(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid

Cat. No. B554851
CAS RN: 2812-28-4
M. Wt: 133.15 g/mol
InChI Key: CCAIIPMIAFGKSI-DMTCNVIQSA-N
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Description

“(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a directed manipulation of the functional groups at C3 and C4 of D-glucose was demonstrated to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA, 2a) and its enantiomer 2b .

Scientific Research Applications

  • Organic Chemistry : This compound could be used in the synthesis of other complex molecules . The specific methods would depend on the target molecule, but could involve reactions like nucleophilic substitution or condensation.

  • Biochemistry : It might have applications in studying biological systems . For example, it could be used to investigate the role of similar compounds in metabolic pathways.

  • Pharmaceutical Research : This compound could potentially be used in the development of new drugs . It might serve as a building block in the synthesis of drug molecules, or be used to study the effects of similar compounds on biological systems.

  • Material Science : Some amino acids and their derivatives have been used in the creation of biodegradable polymers . This compound could potentially have similar applications.

  • Environmental Science : Amino acids and their derivatives can play a role in nutrient cycling in ecosystems . This compound could be used in research studying these processes.

  • Food Science : Certain amino acids are used as food additives for their flavor-enhancing properties . While it’s unclear if this specific compound has such properties, it could be an area of investigation.

  • Chemical Synthesis : This compound could be used as a building block in the synthesis of more complex molecules . The specific methods would depend on the target molecule, but could involve reactions like nucleophilic substitution or condensation.

  • Biochemical Research : It might have applications in studying biological systems . For example, it could be used to investigate the role of similar compounds in metabolic pathways.

  • Pharmaceutical Development : This compound could potentially be used in the development of new drugs . It might serve as a building block in the synthesis of drug molecules, or be used to study the effects of similar compounds on biological systems.

  • Material Science : Some amino acids and their derivatives have been used in the creation of biodegradable polymers . This compound could potentially have similar applications.

  • Environmental Science : Amino acids and their derivatives can play a role in nutrient cycling in ecosystems . This compound could be used in research studying these processes.

  • Food Science : Certain amino acids are used as food additives for their flavor-enhancing properties . While it’s unclear if this specific compound has such properties, it could be an area of investigation.

properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426638
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid

CAS RN

2812-28-4
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid
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(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid
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(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid
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(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid
Reactant of Route 5
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(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid
Reactant of Route 6
(2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid

Citations

For This Compound
1
Citations
L Aurelio, RTC Brownlee, J Dang… - Australian journal of …, 2006 - CSIRO Publishing
We report the full structural determination of the depsipeptide petriellin A. The absolute configuration of the amino acid residues, N-methyl isoleucine and N-methyl threonine, have been …
Number of citations: 11 www.publish.csiro.au

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